molecular formula C18H19ClN2O4S B6074071 4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide

4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B6074071
M. Wt: 394.9 g/mol
InChI Key: MWZFQAFROALEAK-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-methylaniline to form 4-chloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonylating agent, such as chlorosulfonic acid, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the morpholine ring enhances its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-2-methylphenyl)benzamide
  • 4-chloro-N-(3-methylphenyl)-3-nitrobenzamide
  • 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities.

Properties

IUPAC Name

4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-4-2-3-5-16(13)20-18(22)14-6-7-15(19)17(12-14)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZFQAFROALEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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